molecular formula C18H21ClN2O B271794 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B271794
M. Wt: 316.8 g/mol
InChI Key: QJJSFJPIINFRGM-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[222]octan-3-amine is a complex organic compound that features a bicyclic structure with a nitrogen atom and a chlorophenyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1-azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions.

    Introduction of the chlorophenyl-furyl moiety: This step often involves coupling reactions using reagents such as chlorophenylboronic acid and furyl halides under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or furyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(1-azabicyclo[2.2.2]oct-3-yl)-, 1,1-dimethylethyl ester
  • tert-butyl 4-(quinuclidin-3-yl)piperazine-1-carboxylate

Uniqueness

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific structural features, such as the combination of a bicyclic ring system with a chlorophenyl-furyl moiety.

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C18H21ClN2O/c19-15-3-1-2-14(10-15)18-5-4-16(22-18)11-20-17-12-21-8-6-13(17)7-9-21/h1-5,10,13,17,20H,6-9,11-12H2

InChI Key

QJJSFJPIINFRGM-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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